1,3,6-Trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and piperazine groups in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The piperazine ring may also play a role in modulating the compound’s biological activity by interacting with various proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazines: These compounds share a similar triazine ring structure and are known for their diverse biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are widely used in pharmaceuticals for their ability to interact with various biological targets.
Uniqueness
1,3,6-trimethyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the combination of its trifluoromethyl and piperazine groups, which confer distinct chemical and biological properties. This combination allows for enhanced binding affinity and specificity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21F3N4O4S |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
1,3,6-trimethyl-5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21F3N4O4S/c1-12-15(16(26)23(3)17(27)22(12)2)30(28,29)25-9-7-24(8-10-25)14-6-4-5-13(11-14)18(19,20)21/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
DUOQCLHDLZEAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.